Product packaging for Bis(heptafluoropropyl)phosphinic acid(Cat. No.:CAS No. 1481-60-3)

Bis(heptafluoropropyl)phosphinic acid

Cat. No.: B14760601
CAS No.: 1481-60-3
M. Wt: 402.02 g/mol
InChI Key: INDJJBXXADEZFT-UHFFFAOYSA-N
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Description

Bis(heptafluoropropyl)phosphinic acid is a fluorinated phosphinic acid of significant interest in fundamental chemical research, particularly for the study of strong hydrogen-bonded systems. This compound is known to form cyclic dimers in the gas phase, which serve as a model for investigating the origins of characteristic three-humped (ABC) infrared band shapes, also known as the Hadži ABC structure . Research involving this acid helps elucidate the complex vibrational origins of these spectral features, which arise from a combination of anharmonic coupling, Davydov coupling, damping mechanisms, and Fermi resonances . The presence of highly electronegative heptafluoropropyl groups influences the properties of the phosphinic acid functional group. Phosphinic acids and their derivatives are valuable in various research fields; they can act as bioisosteres for phosphates and carboxylates in medicinal chemistry due to the stability of the P-C bond against hydrolysis , and are also explored in areas such as the development of supramolecular materials and surface functionalization . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula (C3F7)2P(=O)OH<br>C6HF14O2P B14760601 Bis(heptafluoropropyl)phosphinic acid CAS No. 1481-60-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1481-60-3

Molecular Formula

(C3F7)2P(=O)OH
C6HF14O2P

Molecular Weight

402.02 g/mol

IUPAC Name

bis(1,1,2,2,3,3,3-heptafluoropropyl)phosphinic acid

InChI

InChI=1S/C6HF14O2P/c7-1(8,3(11,12)13)5(17,18)23(21,22)6(19,20)2(9,10)4(14,15)16/h(H,21,22)

InChI Key

INDJJBXXADEZFT-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)(C(F)(F)P(=O)(C(C(C(F)(F)F)(F)F)(F)F)O)(F)F

Origin of Product

United States

Synthetic Methodologies for Bis Heptafluoropropyl Phosphinic Acid

Strategies for Perfluoroalkylphosphinic Acid Synthesis

Several key strategies have been established for the synthesis of perfluoroalkylphosphinic acids, each with its own set of advantages and applications.

This approach has been successfully applied to a range of perfluoroalkyl chains, demonstrating its versatility in generating various PFPIAs. uwi.edu The general reaction scheme for this approach is presented below:

Reactant 1Reactant 2IntermediateFinal Product
RfMgXPOCl3(Rf)2P(O)X(Rf)2P(O)OH
RfMgXPhP(O)Cl2(Rf)2P(O)PhRfP(O)(OH)Ph

Table 1: General reaction scheme for the synthesis of perfluoroalkylphosphinic acids using Grignard reagents.

The transformation of phosphinyl halides serves as another critical route to perfluoroalkylphosphinic acids. This method often involves the oxidative hydrolysis of chloro-di-substituted phosphines. kent.ac.uk For instance, the reaction of a bis(perfluoroalkyl)phosphonyl halide, which can be synthesized from the Grignard approach, with water leads to the formation of the corresponding phosphinic acid. rsc.org A patent describes a process for preparing bis(fluoroalkyl)phosphinic acid through the reaction of bis(fluoroalkyl)trifluorophosphorane with water, highlighting the hydrolysis of a phosphorus-halogen bond as a key step. molaid.com

Hypophosphorous acid (H3PO2) and its derivatives have emerged as valuable precursors for the synthesis of various organophosphorus compounds, including perfluoroalkylphosphinic acids. mmu.ac.ukwikipedia.org One approach involves the reaction of bis(trimethylsilyl)phosphonite [(Me3SiO)2PH] (BTSP), a derivative of hypophosphorous acid, with perfluoroalkyl iodides. mmu.ac.uk This reaction can be directed to synthesize perfluoroalkyl H-phosphinic acids. mmu.ac.uk Furthermore, the activation of ammonium (B1175870) hypophosphite with hexamethyldisilazane (B44280) (HMDS) generates bis(trimethylsilyl) hypophosphite, a key intermediate that can undergo further reactions to form phosphinic acids. nih.gov The phospha-Mannich reaction, which involves hypophosphorous acid, an amine, and an aldehyde, provides a pathway to aminoalkyl-H-phosphinic acids. nih.gov

The development of stereoselective synthetic pathways has enabled access to chiral perfluoroalkylphosphinic acids, which are of interest as chiral Brønsted acid catalysts. acs.orgresearchgate.net One reported strategy involves a stereoselective addition/cyclization sequence of methyl phosphinate followed by deoxofluorination to synthesize chiral C2-symmetric phosphinic acids with perfluoroalkyl groups at the α-position. acs.orgresearchgate.net These chiral catalysts have demonstrated high efficiency in asymmetric reactions, such as the Friedel–Crafts reaction, achieving high yields and enantioselectivities. acs.org The design of these catalysts often relies on sterically demanding and helical chiral perfluoroalkyl groups to create an effective asymmetric reaction environment. acs.orgresearchgate.net

Development of Precursors and Intermediates

The synthesis of bis(heptafluoropropyl)phosphinic acid relies on the availability of specific precursors and the controlled formation of key intermediates. Heptafluoropropyl iodide is a common starting material for generating the heptafluoropropyl Grignard reagent, a crucial precursor in one of the main synthetic routes. uwi.edu

Another important class of precursors are phosphorus halides, such as phosphoryl chloride (POCl3) and phosphorus trichloride (B1173362) (PCl3). rsc.orgnih.gov These compounds provide the phosphorus backbone onto which the perfluoroalkyl groups are attached.

Intermediates in these synthetic pathways include bis(heptafluoropropyl)phosphonyl halides, which are formed from the reaction of the Grignard reagent with a phosphoryl halide. rsc.org These intermediates are then hydrolyzed to the final phosphinic acid product. rsc.org In syntheses utilizing hypophosphorous acid, silylated derivatives like bis(trimethylsilyl) hypophosphite serve as key reactive intermediates. nih.gov

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, solvent, and the stoichiometry of the reactants.

In the Grignard-based synthesis, careful temperature control is essential. The reaction is typically initiated at a very low temperature (-78 °C) and allowed to warm gradually. rsc.org This procedure helps to prevent side reactions and the formation of undesired byproducts. The choice of solvent is also important, with ethers being commonly used for Grignard reactions.

For syntheses involving coupling reagents, a screening of various reagents and solvents can lead to significant improvements in yield. nih.gov For example, in the esterification of phosphinic acids, coupling reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and solvents like dichloroethane have been optimized to achieve high yields. nih.gov Increasing the reaction temperature can also significantly enhance the product yield in some cases. nih.gov The table below shows an example of reaction optimization for a related phosphinic acid synthesis.

EntryCoupling ReagentSolventTemperature (°C)Yield (%)
1TBTUDCE8096
2BOPDMFRoom Temp43
3DICDMF8099 (NMR)
4DICDCE8092 (NMR)

Table 2: Example of optimization of reaction conditions for a phosphinic acid esterification, demonstrating the impact of coupling reagent, solvent, and temperature on yield. Data adapted from a study on symmetrical phosphinic acids. nih.gov

Advanced Spectroscopic Characterization of Bis Heptafluoropropyl Phosphinic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of phosphorus-containing compounds, offering insights into the connectivity, electronic environment, and stereochemistry of molecules. For bis(heptafluoropropyl)phosphinic acid, a multi-nuclear approach is essential for a comprehensive characterization.

Multi-nuclear NMR (¹H, ¹⁹F, ³¹P) Analysis

A complete NMR analysis of this compound involves the examination of ¹H, ¹⁹F, and ³¹P nuclei, each providing distinct and complementary information.

¹H NMR: The proton NMR spectrum is expected to be the simplest, featuring a single, broad resonance corresponding to the acidic proton of the phosphinic acid group (-P(O)OH). The chemical shift of this proton is sensitive to concentration, solvent, and temperature due to the effects of hydrogen bonding. In polar, aprotic solvents, this signal would likely appear significantly downfield.

³¹P NMR: Phosphorus-31 NMR is a highly effective tool for studying organophosphorus compounds due to its 100% natural abundance, spin of ½, and wide chemical shift range. huji.ac.il The ³¹P NMR spectrum of this compound, typically recorded with proton decoupling, would show a single signal. The chemical shift is influenced by the strong electron-withdrawing effect of the two heptafluoropropyl groups. This signal would be split into a complex multiplet due to coupling with the fourteen fluorine atoms. The coupling constants, particularly the two-bond coupling (²JP-F) to the α-CF₂ groups and the three-bond coupling (³JP-F) to the β-CF₂ groups, provide definitive structural confirmation.

¹⁹F NMR: Fluorine-19 NMR is crucial for characterizing the perfluoroalkyl chains. thermofisher.combiophysics.org The spectrum is expected to show three distinct signals corresponding to the three chemically non-equivalent fluorine environments in the heptafluoropropyl chain (-CF₂-CF₂-CF₃).

The terminal -CF₃ group.

The -CF₂- group adjacent to the phosphorus atom (α-CF₂).

The central -CF₂- group (β-CF₂). Each signal will exhibit complex splitting patterns due to both homonuclear (¹⁹F-¹⁹F) and heteronuclear (¹⁹F-³¹P) coupling. The large chemical shift dispersion in ¹⁹F NMR typically prevents signal overlap. thermofisher.com

Below is an interactive table summarizing the expected NMR characteristics for this compound.

NucleusExpected Chemical Shift Range (ppm)Expected MultiplicityKey Coupling Interactions
¹H Broad, downfield (variable)Singlet (broad)Hydrogen bonding effects
³¹P Specific to phosphinic acidsMultiplet²JP-F (α-CF₂), ³JP-F (β-CF₂), ⁴JP-F (-CF₃)
¹⁹F -80 to -85 (-CF₃)Multiplet³JF-F, ⁴JP-F
-118 to -125 (α-CF₂)Multiplet²JF-F, ²JP-F
-125 to -135 (β-CF₂)Multiplet²JF-F, ³JF-F, ³JP-F

Stereochemical Probing by NMR for Chiral Analogues

While this compound itself is achiral, derivatives can be synthesized with a chiral center at the phosphorus atom. Determining the enantiomeric purity of such chiral phosphinic acids is crucial. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), provides a powerful method for this analysis.

The principle involves the formation of diastereomeric complexes or compounds that are distinguishable by NMR. When a racemic chiral phosphinic acid is mixed with an enantiomerically pure CSA, two transient diastereomeric complexes are formed. These complexes will have slightly different magnetic environments, leading to the separation of signals in the NMR spectrum, most commonly observed in ³¹P or ¹H NMR. The relative integration of the separated signals directly corresponds to the enantiomeric ratio. scispace.com

Amino acid derivatives and chiral phosphoric acids have been successfully employed as CSAs for the enantiodiscrimination of various chiral organophosphorus compounds, including phosphinates. scispace.com For a chiral analogue of this compound, this technique would involve:

Acquiring a standard ³¹P NMR spectrum of the racemic analyte.

Adding an enantiopure CSA to the NMR tube.

Observing the splitting of the original ³¹P signal into two distinct resonances, one for each diastereomeric complex.

Integrating the two signals to determine the enantiomeric excess (ee).

This method is highly valued for its speed, accuracy, and the small amount of sample required.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide information about the vibrational modes of a molecule. These techniques are particularly sensitive to the functional groups present and the nature of intermolecular interactions, such as hydrogen bonding.

Analysis of Hydrogen Bonding Networks

Phosphinic acids are known to form strong hydrogen bonds, leading to the formation of dimers or polymeric chains in the condensed phase. These interactions dominate the vibrational spectra of this compound. The key spectral region for studying this phenomenon is the high-frequency range of the O-H stretch and the mid-frequency range of the phosphoryl (P=O) stretch.

O-H Stretching: In an isolated, non-hydrogen-bonded molecule (as in the gas phase), the O-H stretching vibration (νO-H) would appear as a relatively sharp band. However, due to strong hydrogen bonding in the solid or liquid state, this band becomes extremely broad and shifts to lower wavenumbers, often appearing as a broad absorption across the 3000-2400 cm⁻¹ region. researchgate.net

P=O Stretching: The phosphoryl stretching vibration (νP=O) is also highly sensitive to hydrogen bonding. In a monomeric state, this vibration would be found at a higher frequency. When the phosphoryl oxygen acts as a hydrogen bond acceptor, the P=O bond is weakened and elongated, causing the stretching frequency to shift to a lower wavenumber. This shift is a direct indicator of the strength of the hydrogen bond. For analogous compounds, the P=O stretching band is typically observed near 1250 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. While the O-H stretching band is often weak in Raman spectra, the P=O stretch is typically a strong and sharp band, making it easy to identify and monitor for shifts due to hydrogen bonding.

Gas Phase and Condensed Phase Spectral Manifestations

The differences between the gas phase and condensed phase (liquid or solid) vibrational spectra of this compound are pronounced, primarily due to intermolecular forces.

Gas Phase: In the gas phase, molecules are essentially isolated. The vibrational spectra would exhibit sharp bands corresponding to the fundamental vibrational modes of the monomeric acid. The νO-H and νP=O bands would appear at higher frequencies compared to the condensed phase.

Condensed Phase: In the liquid or solid state, strong intermolecular hydrogen bonding significantly alters the spectra. ucsb.edu

Band Broadening: The distribution of hydrogen bond strengths and geometries within the sample leads to a broadening of the associated vibrational bands, particularly the νO-H band.

Frequency Shifts: As discussed previously, both the νO-H (shift to lower frequency) and νP=O (shift to lower frequency) bands are displaced due to hydrogen bond formation.

Low-Frequency Modes: New vibrational modes corresponding to the intermolecular hydrogen bonds themselves may appear in the far-infrared and low-frequency Raman spectra.

Therefore, a comparison of the gas and condensed phase spectra provides direct evidence and a measure of the extent and strength of hydrogen bonding within the molecular system.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental composition of compounds. For this compound, "soft" ionization techniques such as Electrospray Ionization (ESI) are particularly suitable as they can ionize the molecule without significant fragmentation.

ESI-MS analysis can be performed in both positive and negative ion modes.

Negative Ion Mode: In negative ion mode, the most prominent ion would be the deprotonated molecule, [M-H]⁻. This is often the most abundant ion for acidic compounds.

Positive Ion Mode: In positive ion mode, adducts with cations such as protons [M+H]⁺, sodium [M+Na]⁺, or ammonium (B1175870) [M+NH₄]⁺ are commonly observed.

High-resolution mass spectrometry (HRMS) can provide the exact mass of these ions, allowing for the unambiguous determination of the elemental formula, C₆HF₁₄O₂P. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, yielding structural information based on the fragmentation pattern. Common fragmentation pathways would likely involve the loss of fragments from the perfluoroalkyl chains.

The table below, based on predicted data, shows the expected m/z values for various adducts of this compound that could be observed in an ESI-MS experiment. uni.lu

AdductFormulaCalculated m/zIonization Mode
[M-H]⁻[C₆F₁₄O₂P]⁻400.9418Negative
[M+H]⁺[C₆H₂F₁₄O₂P]⁺402.9564Positive
[M+Na]⁺[C₆HF₁₄NaO₂P]⁺424.9383Positive
[M+NH₄]⁺[C₆H₅F₁₄NO₂P]⁺419.9829Positive
[M+HCOO]⁻[C₇H₂F₁₄O₄P]⁻446.9473Negative

X-ray Diffraction Studies of Solid-State Structures

The study of these derivatives reveals the profound influence of the bulky, electron-withdrawing perfluoroalkyl groups on the crystal lattice. The crystal structure of bis(pentafluoroethyl)phosphinic acid amide has been determined, offering a valuable model for understanding the solid-state characteristics of this class of compounds.

In the solid state, the molecules of bis(pentafluoroethyl)phosphinic acid amide are organized into a well-defined crystalline lattice. The key crystallographic parameters and selected bond lengths and angles are summarized in the tables below. These data points are crucial for a precise understanding of the molecule's three-dimensional arrangement and the nature of the covalent bonds within it.

Table 1: Crystallographic Data for Bis(pentafluoroethyl)phosphinic acid amide

ParameterValue
Empirical FormulaC₄H₂F₁₀NOP
Formula Weight313.03 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.987(1)
b (Å)15.432(2)
c (Å)9.876(2)
β (°)91.45(2)
Volume (ų)911.5(3)
Z4
Density (calculated) (Mg/m³)2.282

This data is based on the crystal structure of a closely related derivative and is presented as a representative example.

The molecular structure of the amide derivative shows a tetrahedral geometry around the central phosphorus atom, which is typical for phosphinic acid derivatives. The P=O and P-N bond lengths, as well as the C-P-C bond angle, are of particular interest as they reflect the electronic effects of the pentafluoroethyl substituents.

Table 2: Selected Bond Lengths and Angles for Bis(pentafluoroethyl)phosphinic acid amide

Bond/AngleLength (Å) / Angle (°)
P=O1.475(2)
P-N1.654(3)
P-C(1)1.865(3)
P-C(3)1.871(3)
O-P-N114.3(1)
C(1)-P-C(3)106.9(1)

This data is based on the crystal structure of a closely related derivative and is presented as a representative example.

The solid-state packing of these fluorinated phosphinic acid derivatives is significantly influenced by intermolecular hydrogen bonding and potentially weaker interactions involving fluorine atoms. In the case of the amide, the N-H group can act as a hydrogen bond donor, forming interactions with the phosphoryl oxygen of an adjacent molecule. These interactions create a network that stabilizes the crystal lattice.

The detailed analysis of the crystal structures of these derivatives underscores the importance of X-ray diffraction in determining the precise molecular dimensions and the nature of intermolecular forces in the solid state. This information is fundamental for understanding the physical properties and for the rational design of new materials based on this compound and its analogues.

Theoretical and Computational Investigations of Bis Heptafluoropropyl Phosphinic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule, such as its electronic structure and acidity, from first principles.

Theoretical analysis of bis(heptafluoropropyl)phosphinic acid, where the R group is C3F7, has been performed to understand its molecular structure and vibrational properties. nih.gov Computational models have been used to analyze its infrared absorption spectra, particularly in the gas phase at elevated temperatures (345–500 K). nih.gov These studies are crucial for interpreting experimental data and understanding the molecule's behavior.

A key finding from spectral analysis is the presence of a characteristic "ABC structure," also known as a Hadzi structure, in the infrared spectrum. nih.gov This feature is typical for systems with exceptionally strong hydrogen bonds. nih.gov Computational methods that incorporate factors like Fermi resonances, Davydov coupling, and strong anharmonic coupling are necessary to accurately reproduce and explain these experimental spectra. nih.gov The analysis helps clarify the dynamics and the significant indirect role that the fluorine atoms play in the hydrogen bonding characteristics of the molecule. nih.gov

The acidity of this compound is profoundly influenced by the presence of the two heptafluoropropyl groups. Perfluoroalkyl groups are powerful electron-withdrawing substituents due to the high electronegativity of fluorine atoms. mdpi.comresearchgate.net This strong inductive effect significantly impacts the electronic properties of the phosphinic acid moiety. mdpi.com

The electron-withdrawing nature of the perfluoroalkyl groups renders the phosphorus atom highly electron-deficient. mdpi.com This electronic pull stabilizes the conjugate base (phosphinate anion) that forms upon deprotonation of the P-OH group. Consequently, the equilibrium shifts towards dissociation, making the acid stronger. The presence of such groups is known to dramatically decrease the basicity of related phosphane compounds, leading to exceptionally low computed pKaH values. mdpi.com While direct pKa values for this compound are not detailed in the provided results, the principles observed in related perfluoroalkyl-substituted compounds, such as sulfonylimides, confirm this trend. researchgate.net In these systems, the gas-phase acidity increases significantly with the number of fluorine atoms, particularly those in the alpha position to the acidic center. researchgate.net This effect is attributed to the destabilization of the protonated form, making the compound more prone to releasing its proton. mdpi.com

Table 1: Factors Influencing Acidity due to Perfluoroalkyl Groups

Feature Electronic Effect Consequence on Acidity
Inductive Effect Strong electron withdrawal by C3F7 groups. mdpi.com Increases the positive charge density on the phosphorus atom. mdpi.com
Conjugate Base The negative charge on the resulting anion is delocalized and stabilized. Lowers the energy of the deprotonated state, favoring proton loss.
Protonated Form The electron-withdrawing groups destabilize the protonated acid form. mdpi.com Increases the tendency to donate a proton. mdpi.com

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not detailed in the available research, the application of this technique to similar organophosphorus compounds, such as dibutyl-phosphoric acid and other phosphoric acids, demonstrates its potential utility. researchgate.netnih.govresearchgate.net MD simulations are a powerful computational method for investigating the condensed-phase properties and dynamic behavior of molecules over time. researchgate.net

For compounds like phosphoric acid, MD simulations using force fields such as COMPASS have successfully predicted bulk properties like density, radial distribution functions, and self-diffusion coefficients. researchgate.net Furthermore, simulations can be used to study complex processes, including proton transfer pathways and self-dissociation in clusters of molecules. researchgate.net Potential of mean force studies, a type of MD simulation, have been employed to understand the behavior of hydrogen bonds within dimers of related compounds like dibutyl-phosphoric acid. nih.govresearchgate.net

If applied to this compound, MD simulations could provide valuable insights into:

Liquid-phase structure and dynamics.

The stability and lifetime of hydrogen-bonded aggregates.

The mechanisms of proton transport within a bulk medium.

Interactions with solvents and other molecules.

Studies on Intermolecular Interactions and Aggregation

The strong acidity and polar nature of the phosphinic acid group, combined with the unique properties of the fluorinated chains, lead to significant intermolecular interactions and a strong tendency for self-aggregation.

The P-OH group in this compound acts as a potent hydrogen bond donor, while the phosphoryl oxygen (P=O) is an effective hydrogen bond acceptor. This leads to the formation of exceptionally strong hydrogen bonds, which are a defining feature of its chemistry. researchgate.net Spectroscopic and computational studies on dimers of phosphinic acids (R2POOH) in the gas phase reveal that these hydrogen bonds are very strong, with enthalpies of formation (ΔH) estimated to be in the range of 24–50 kcal/mol. researchgate.net

The thermodynamics of this hydrogen bonding favors the formation of stable aggregates, primarily cyclic dimers. researchgate.net The kinetics of such strong hydrogen-bond formation are typically very fast. rsc.org In many systems, the formation of a hydrogen-bonded complex is a rapid preliminary step that can be rate-limiting for subsequent processes like a full proton transfer to a base. rsc.org

In the gas phase and in non-polar environments, this compound predominantly forms highly stable cyclic dimers. nih.govresearchgate.net The mechanism of this self-assembly has been elucidated through a combination of experimental infrared spectroscopy and advanced theoretical modeling. nih.gov

The formation of these dimers gives rise to a unique and broad absorption band in the infrared spectrum, known as an ABC or Hadzi structure, which is a hallmark of very strong hydrogen bonds. nih.govresearchgate.net Theoretical analysis explains the origin of this complex spectral feature through two primary mechanisms:

Fermi Resonance : This interaction between vibrational modes is responsible for the "BC" portion of the spectral diad. nih.gov

Davydov Coupling : This mechanism, involving the coupling of vibrations between the two molecules in the dimer, gives rise to the "A" peak. nih.gov

This detailed computational analysis confirms that this compound molecules assemble into well-defined dimeric structures held together by a robust network of dual hydrogen bonds. nih.govresearchgate.net

Table 2: Compounds Mentioned in the Article

Compound Name Chemical Formula Role/Context
This compound C6HF14O2P Primary subject of the article.
Phosphinic acid H3PO2 Used as a reference compound in theoretical studies. nih.gov
Dibutyl-phosphoric acid C8H19O4P Subject of molecular dynamics simulation studies. nih.govresearchgate.net

Applications in Catalysis

Brønsted Acid Catalysis

Bis(heptafluoropropyl)phosphinic acid and its chiral derivatives have emerged as highly effective Brønsted acid catalysts, demonstrating remarkable activity and selectivity in a variety of organic transformations.

The design of chiral C2-symmetric phosphinic acids featuring sterically demanding and helically chiral perfluoroalkyl groups has been a significant advancement in asymmetric catalysis. These structural features create a unique and highly organized chiral environment around the acidic proton, enabling high levels of stereocontrol in catalytic reactions. The introduction of stereogenic centers at the α-position to the phosphorus atom has been a key strategy in the development of these catalysts, leading to enhanced enantioselectivity.

Chiral perfluoroalkyl phosphinic acids have proven to be particularly effective in promoting enantioselective transformations, a prime example being the asymmetric Friedel-Crafts reaction. In the reaction between indoles and trifluoromethylated β-nitrostyrenes, these catalysts have demonstrated the ability to afford high yields and excellent enantioselectivities. For instance, the use of a chiral C2-symmetric phosphinic acid catalyst has resulted in yields of up to 89% and an enantiomeric excess (ee) of 82% in the Friedel-Crafts alkylation of indoles. This level of stereocontrol is notably higher than that achieved with parent phosphoric acid catalysts, which typically provide lower yields and enantioselectivities in similar reactions.

CatalystSubstrate 1 (Indole)Substrate 2 (β-Nitrostyrene)Yield (%)Enantiomeric Excess (ee, %)
Chiral Perfluoroalkyl Phosphinic AcidIndoletrans-β-Nitrostyrene8580
Chiral Perfluoroalkyl Phosphinic Acid2-Methylindoletrans-β-Nitrostyrene8982 (R)
Parent Phosphoric Acid2-Methylindoletrans-β-Nitrostyrene4255.5 (S)

The enhanced catalytic activity and stereoselectivity of chiral perfluoroalkyl phosphinic acids are rooted in their unique structural design. The placement of sterically demanding and electronically withdrawing perfluoroalkyl groups in close proximity to the acidic phosphinic acid moiety creates a highly acidic and well-defined chiral pocket. This design principle, focusing on placing stereogenicity at the α-position, is crucial for effective stereochemical communication between the catalyst and the substrates. The helical chirality induced by the perfluoroalkyl chains further contributes to the creation of a rigid and predictable catalytic environment, leading to superior performance compared to less structurally organized catalysts. This design allows for precise control over the trajectory of incoming substrates, thereby favoring the formation of one enantiomer over the other.

Role as Ligands in Metal-Catalyzed Reactions

While extensively studied for their Brønsted acidity, phosphinic acids and their derivatives, including bis(heptafluoropropyl)phosphinate, also serve as effective ligands in transition metal-catalyzed reactions. The phosphinate group can coordinate to a variety of metal centers, influencing the electronic and steric properties of the resulting metal complex and, consequently, its catalytic activity and selectivity.

The coordination of bis(perfluoroalkyl)phosphinates to metal centers can enhance the Lewis acidity of the metal, thereby promoting catalytic transformations. Although specific examples detailing the catalytic application of this compound as a ligand are still emerging in the literature, the broader class of perfluoroalkyl phosphinates has been utilized in various metal-catalyzed processes. For instance, bismuth perfluoroalkylphosphinates have been reported as effective catalysts in organic synthesis. The electron-withdrawing nature of the heptafluoropropyl groups can modulate the reactivity of the metal center, potentially leading to novel catalytic activities and selectivities in reactions such as cross-coupling, hydrogenation, and polymerization. Further research in this area is expected to unveil the full potential of this compound as a versatile ligand in homogeneous catalysis.

Comparison with Other Super Brønsted Acids

This compound is classified as a super Brønsted acid due to its high acidity, which surpasses that of conventional strong acids like sulfuric acid. This enhanced acidity is a direct consequence of the strong electron-withdrawing effect of the two heptafluoropropyl substituents. These groups effectively stabilize the conjugate base through inductive effects, thereby facilitating proton donation.

When compared to other well-known super Brønsted acids, perfluoroalkyl phosphinic acids exhibit comparable or even superior acidity. The acidity of these compounds is often discussed in terms of their pKa values, with lower values indicating stronger acidity. While the precise pKa value of this compound is not widely reported, studies on analogous perfluorinated phosphinic acids suggest they possess acidities in the range of other superacids. For instance, the acidity of perfluoroalkylphosphorus acids has been shown to be comparable to that of triflic acid (CF₃SO₃H), a benchmark superacid.

AcidpKa (in acetonitrile)
Triflic acid (CF₃SO₃H)~ -1.0
Perchloric acid (HClO₄)~ 1.0
Bis(trifluoromethanesulfonyl)imide (TFSI)~ 0.3
This compound Estimated to be in a similar range to other perfluorinated superacids

The strong acidity of this compound, combined with the unique steric and electronic environment provided by the perfluoroalkyl chains, makes it a highly attractive catalyst for reactions that require potent proton sources. Its performance in various catalytic applications underscores its position as a valuable member of the super Brønsted acid family.

Materials Science Applications and Coordination Chemistry

Design of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The design and synthesis of coordination polymers and Metal-Organic Frameworks (MOFs) have garnered significant attention due to their diverse applications in gas storage, separation, and catalysis. The stability and functionality of these materials are heavily dependent on the nature of the organic linkers and their coordination with metal centers.

Phosphinic acids, including their fluorinated derivatives, serve as effective ligands in the construction of coordination polymers and MOFs. The phosphinate group can coordinate to metal ions in various modes, such as monodentate, bidentate chelating, and bidentate bridging, leading to a wide array of structural motifs. The presence of the highly electronegative fluorine atoms in bis(heptafluoropropyl)phosphinic acid is expected to influence the electronic properties of the phosphinate group, thereby affecting the coordination bond strength and the resulting framework's stability.

Research on related fluorinated phosphinate ligands has shown that they can form robust coordination networks with a variety of metal ions. The specific coordination motifs are influenced by factors such as the nature of the metal ion, the solvent system used, and the reaction temperature. For this compound, the bulky and rigid heptafluoropropyl groups are likely to play a significant role in dictating the dimensionality and topology of the resulting coordination polymers or MOFs.

The formation of coordination polymers and MOFs is a self-assembly process driven by the coordination interactions between metal ions and organic ligands. The specific structure of the final product is determined by the thermodynamic and kinetic parameters of the self-assembly process. The fluorinated nature of this compound can introduce additional non-covalent interactions, such as fluorine-fluorine and fluorine-hydrogen interactions, which can play a crucial role in directing the self-assembly and influencing the packing of the resulting crystalline structures.

While specific studies on the self-assembly of this compound into coordination polymers or MOFs are not extensively documented, the principles governing the self-assembly of other phosphinic acids provide valuable insights. The rational design of such materials would involve a careful selection of metal nodes and reaction conditions to control the nucleation and growth of the desired crystalline frameworks.

Surface Functionalization and Self-Assembled Monolayers (SAMs)

The modification of material surfaces is crucial for a wide range of applications, including biocompatibility, corrosion resistance, and electronics. Phosphonic acids are well-known for their ability to form stable self-assembled monolayers (SAMs) on various metal oxide surfaces. While phosphinic acids are less studied in this context, they are also capable of binding to surfaces.

The phosphinic acid headgroup of this compound can anchor to hydroxylated surfaces of materials like titania, alumina, and silica. The two heptafluoropropyl chains would then form a densely packed, low-energy surface with hydrophobic and oleophobic properties. The high stability of the phosphorus-oxygen-metal bond would contribute to the robustness of these SAMs. The fluorinated nature of the monolayer is expected to provide excellent chemical resistance and low surface energy, which are desirable properties for applications such as anti-fouling coatings and low-friction surfaces.

Table 1: Comparison of Surface Properties of SAMs from Different Functional Groups

Functional GroupSurface EnergyWater Contact AngleStability
Alkylthiol on GoldLowHighModerate
Alkylsilane on SilicaLowHighHigh
Fluorinated Phosphinic Acid on Metal Oxide (Expected) Very Low Very High High

Role in Nanomaterial Synthesis

This compound can potentially be used as a capping agent or stabilizer in the synthesis of nanoparticles. The phosphinic acid group can coordinate to the surface of growing nanoparticles, controlling their size and preventing agglomeration. The fluorinated chains would provide a protective shell around the nanoparticle core, influencing their dispersibility in various solvents.

The use of fluorinated ligands in nanoparticle synthesis can lead to materials with unique properties. For instance, nanoparticles capped with this compound are expected to exhibit enhanced thermal and chemical stability. Furthermore, the fluorinated surface could be exploited for applications in catalysis, where the electronic effects of the fluorine atoms could modulate the catalytic activity of the nanoparticles. The synthesis of metal oxide nanoparticles in the presence of this ligand could lead to hybrid materials with interesting optical or electronic properties.

Application in Proton Exchange Membranes (PEMs) for Fuel Cells

Proton exchange membrane fuel cells (PEMFCs) are a promising technology for clean energy conversion. The performance of PEMFCs is highly dependent on the properties of the proton exchange membrane, which is responsible for proton transport from the anode to the cathode. Current state-of-the-art membranes, such as Nafion, have limitations in terms of operating temperature and water management.

Phosphonic acid-based materials have been investigated as potential alternatives for high-temperature PEMs. While less common, phosphinic acids could also play a role. The acidic proton of the phosphinic acid group in this compound could participate in proton conduction. The incorporation of this compound into a polymer matrix could lead to a composite membrane with enhanced proton conductivity, particularly under low humidity conditions. The water-repellent nature of the fluorinated chains might help in managing the water balance within the fuel cell. However, the acidity of phosphinic acids is generally lower than that of sulfonic acids, which could be a limiting factor for achieving high proton conductivity.

Ionic Liquids and Conducting Salts

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have attracted considerable interest as electrolytes, solvents, and catalysts. The properties of ILs can be tuned by modifying the structure of the cation and anion.

The deprotonated form of this compound, the bis(heptafluoropropyl)phosphinate anion, can be used to synthesize novel ionic liquids. By pairing this bulky, fluorinated anion with a suitable organic cation (e.g., imidazolium, pyrrolidinium, or phosphonium), it is possible to create ILs with low viscosity, high thermal stability, and a wide electrochemical window. The presence of the perfluoroalkyl groups is expected to result in ILs with low miscibility with both water and common organic solvents, a property that can be advantageous in certain applications like biphasic catalysis or separations. These ionic liquids could also serve as high-performance electrolytes in electrochemical devices such as batteries and supercapacitors.

Table 2: Expected Properties of Ionic Liquids based on the Bis(heptafluoropropyl)phosphinate Anion

PropertyExpected CharacteristicRationale
Thermal StabilityHighStrong P-C and C-F bonds
Electrochemical WindowWideResistance of the anion to oxidation and reduction
ViscosityLow to ModerateBulky but potentially flexible anion
HydrophobicityHighPresence of two heptafluoropropyl groups

Advanced Derivative Chemistry of Bis Heptafluoropropyl Phosphinic Acid

Synthesis and Characterization of Phosphinyl Amides and Hydrazides

The synthesis of phosphinyl amides and hydrazides from bis(heptafluoropropyl)phosphinic acid typically proceeds through its more reactive acid chloride derivative, bis(heptafluoropropyl)phosphinyl chloride. While specific literature on the heptafluoropropyl derivative is sparse, the synthetic routes are well-established for closely related analogues like bis(pentafluoroethyl)phosphinic acid, and these methods are directly applicable. researchgate.net

The primary method involves the reaction of bis(heptafluoropropyl)phosphinyl chloride with primary amines or hydrazines in the presence of a base to neutralize the hydrogen chloride byproduct. researchgate.netnih.gov Alternatively, tris(heptafluoropropyl)phosphine oxide can be reacted directly with amines or hydrazines to yield the desired products. researchgate.net These reactions are typically carried out in an inert solvent.

The general syntheses are depicted below:

Scheme 1: Synthesis of Phosphinyl Amides (C₃F₇)₂P(O)Cl + R-NH₂ → (C₃F₇)₂P(O)NH-R + HCl

Scheme 2: Synthesis of Phosphinyl Hydrazides (C₃F₇)₂P(O)Cl + R-NHNH₂ → (C₃F₇)₂P(O)NH-NHR + HCl

Characterization of these derivatives relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly informative; ³¹P NMR shows characteristic shifts for the phosphinyl core, while ¹H and ¹⁹F NMR confirm the structure of the organic substituents and the perfluoroalkyl chains, respectively. researchgate.net Infrared (IR) spectroscopy can identify key functional groups, such as the P=O and N-H stretches. For crystalline products, single-crystal X-ray diffraction provides definitive structural elucidation. researchgate.net

Table 1: Representative Examples of Phosphinyl Amide and Hydrazide Synthesis (based on analogous reactions researchgate.net)
Reactant (Amine/Hydrazine)ProductTypical YieldKey Characterization Data
Ammonia (NH₃)Bis(heptafluoropropyl)phosphinyl amideGood³¹P NMR, ¹⁹F NMR, Crystal Structure
Methylamine (CH₃NH₂)N-Methyl-bis(heptafluoropropyl)phosphinyl amideGood³¹P NMR, ¹⁹F NMR, ¹H NMR
Hydrazine (N₂H₄)This compound hydrazideGood³¹P NMR, ¹⁹F NMR, ¹H NMR
Phenylhydrazine (C₆H₅NHNH₂)N'-Phenyl-bis(heptafluoropropyl)phosphinic acid hydrazideModerate³¹P NMR, ¹⁹F NMR, ¹H NMR

Phosphinic Acid Analogues in Chemical Biology Research

Phosphinic acid derivatives are valuable tools in chemical biology, primarily because the phosphinate group can act as a stable mimic of other functional groups or transition states involved in biological processes. researchgate.netresearchgate.netresearchgate.net

The phosphinic acid moiety is a highly effective transition-state analogue for enzymatic reactions involving the hydrolysis of peptide bonds, a reaction central to the function of protease enzymes. cmdm.twnih.gov During peptide bond cleavage, the planar amide carbonyl is converted into a high-energy, tetrahedral intermediate. The phosphorus atom in a phosphinic acid is inherently tetrahedral, and the P-O⁻ bond mimics the oxyanion of the hydrolytic transition state. mdpi.com This structural and electronic resemblance allows phosphinic acid-based molecules to bind with high affinity to the active site of proteases, acting as potent inhibitors. researchgate.net

Derivatives of this compound can be designed as inhibitors where the phosphinate core serves as the transition-state mimic, and the amide or hydrazide substituents are tailored to interact with the specificity pockets (S1, S2, etc.) of the target enzyme. researchgate.net The strong electron-withdrawing nature of the heptafluoropropyl groups can influence the acidity and binding properties of the phosphinic acid core, potentially enhancing its interaction with the enzyme's active site.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of enzyme inhibitors. nih.govuni.lu For derivatives of this compound, SAR studies would involve the systematic modification of the substituents attached to the phosphinyl amide or hydrazide nitrogen.

The goal is to probe the steric and electronic requirements of the enzyme's active site. By varying the size, shape, and functionality of the 'R' group in (C₃F₇)₂P(O)NH-R, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) that contribute to binding affinity. For example, introducing aromatic rings, alkyl chains of varying lengths, or functional groups capable of hydrogen bonding can lead to significant changes in inhibitory activity. This iterative process of design, synthesis, and biological testing allows for the development of highly specific and potent inhibitors.

Table 2: Illustrative SAR Data for a Hypothetical Series of Bis(heptafluoropropyl)phosphinyl Amide Inhibitors
CompoundR-Group on AmideRationale for ModificationHypothetical IC₅₀ (nM)
1-CH₃Small, simple substituent500
2-CH₂CH(CH₃)₂ (isobutyl)Probe hydrophobic pocket (S1)150
3-CH₂-PhIntroduce aromatic group for π-stacking50
4-CH₂-(p-OH)-PhIntroduce H-bond donor15

Functionalization for Specific Chemical Transformations

The amide and hydrazide derivatives of this compound serve as versatile platforms for further chemical transformations, enabling the synthesis of more complex molecules. nih.gov The N-H bond of the phosphinyl amide or hydrazide remains reactive and can participate in various functionalization reactions.

For instance, phosphinyl hydrazides can be readily condensed with aldehydes and ketones to form the corresponding phosphinyl hydrazones. This reaction introduces new carbon-nitrogen double bonds and allows for the incorporation of a wide array of substituents derived from the carbonyl compound. This functionalization can be used to attach reporter groups, link the molecule to a solid support, or further elaborate the structure for SAR studies. The stability and reactivity of these derivatives make them valuable intermediates in synthetic chemistry. researchgate.net

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